
3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid is a compound that belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and potential biological activities . Isoxazole derivatives are widely studied due to their diverse applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, anticancer, antimicrobial, and antiviral agents .
Preparation Methods
One common method is the cycloaddition reaction of nitrile oxides with olefins, which forms the isoxazole ring . The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Chemical Reactions Analysis
3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3-(3-(Trifluoromethyl)isoxazol-5-yl)propanoic acid can be compared with other isoxazole derivatives, such as:
3-(4-Methylisoxazol-5-yl)propanoic acid: This compound lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
3-(3-Chloromethylisoxazol-5-yl)propanoic acid:
3-(3-Fluoromethylisoxazol-5-yl)propanoic acid: The fluoromethyl group provides different electronic and steric effects compared to the trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6F3NO3 |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)-1,2-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)5-3-4(14-11-5)1-2-6(12)13/h3H,1-2H2,(H,12,13) |
InChI Key |
YHUKZMZOXHLYFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


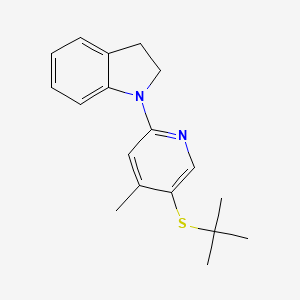
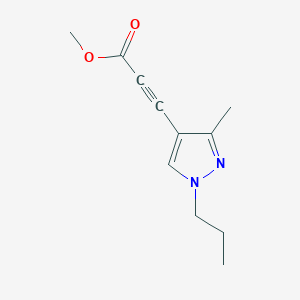

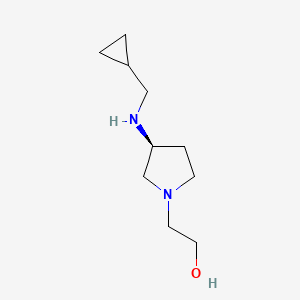
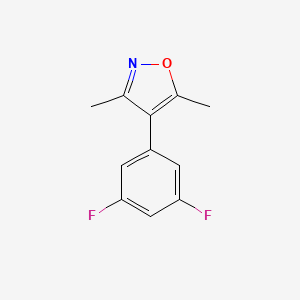
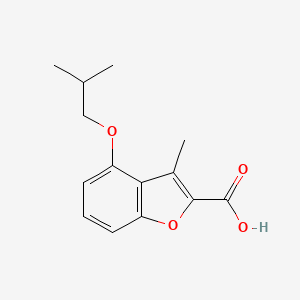
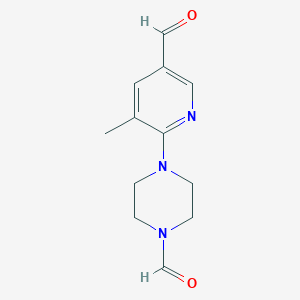
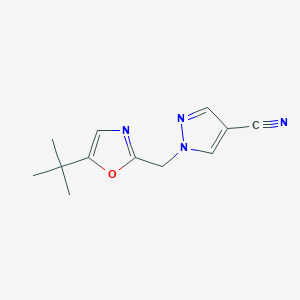

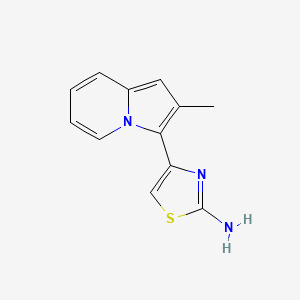
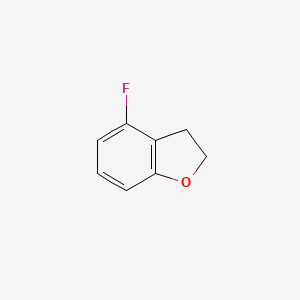

![Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11794255.png)

